molecular formula C7H6F3N B029031 4-(Trifluoromethyl)aniline CAS No. 455-14-1

4-(Trifluoromethyl)aniline

Cat. No. B029031
CAS RN: 455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)aniline is a compound that has garnered attention in various fields due to its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety. This structure imparts distinctive physical and chemical properties, making it a valuable building block in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)aniline involves several key methods, including electrophilic aromatic substitution reactions facilitated by trifluoromethanesulfonic acid (TfOH). TfOH is a highly efficient reagent for generating cationic species from organic molecules, allowing for various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017). Additionally, trifluoromethyl-β-dicarbonyls have emerged as pivotal building blocks, offering multifunctional sites for reaction due to their nucleophilic and electrophilic sites (Sumran et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)aniline features a trifluoromethyl group that significantly influences its electronic properties. This group enhances the molecule's electronegativity and affects its hydrogen bonding capabilities. Structural analyses, including high-resolution NMR and ab initio calculations, provide insights into the conformational preferences of 4-(Trifluoromethyl)aniline and its derivatives (Issac & Tierney, 1996).

Chemical Reactions and Properties

4-(Trifluoromethyl)aniline participates in a wide array of chemical reactions, leveraging its ability to act as an effective 1,5-nucleophile in cyclocondensation reactions. Its trifluoromethyl group plays a crucial role in altering the pharmacological profile of molecules, thereby enhancing their bioactivity (Antypenko et al., 2017). The compound's reactivity has been extensively utilized in the synthesis of complex heterocyclic scaffolds with medicinal and material importance.

Physical Properties Analysis

The presence of the trifluoromethyl group in 4-(Trifluoromethyl)aniline contributes to its unique physical properties, including higher lipophilicity and potential for increased metabolic stability. These properties are crucial for the development of pharmaceuticals and agrochemicals, where the balance between solubility and permeability is essential (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethyl)aniline, such as its reactivity towards carbon dioxide (CO2) to form functionalized azole compounds, underscore its versatility and potential for sustainable chemistry applications. This reactivity paves the way for synthesizing benzene-fused azole compounds with significant natural and biological activity, utilizing CO2 as a renewable resource (Vessally et al., 2017).

Scientific Research Applications

  • Synthetic Biology and Medicine : The anionically activated trifluoromethyl group in 4-(trifluoromethyl)aniline facilitates novel one-pot preparation of isoxazoles and 1,3,5-triazoles, with potential applications in synthetic biology and medicine (Strekowski et al., 1995).

  • Organic Synthesis and Catalysis : A "watering protocol" improves access to 4-(trifluoromethyl)-2-quinolinones, selectively forming 4,4,4-trifluoro-3-oxobutaneanilides from anilines, showing potential in organic synthesis and catalysis (Marull, Lefebvre, & Schlosser, 2004).

  • Fluorine Chemistry : Visible-light-induced radical trifluoromethylation of free anilines offers a route to valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

  • Liquid Crystal Research : 4-Trifluoromethyl and 4-trifluoromethoxy aniline derivatives exhibit stable smectic phases, whereas 4-methyl and 4-methoxy derivatives have nematic phases, indicating their role in stabilizing monolayer smectic states (Miyajima et al., 1995).

  • Material Science : 4-(n-Octyloxy)aniline-based dendrimers show promise in creating novel organic materials with mesogenic properties (Morar et al., 2018).

  • Pesticide and Herbicide Production : 2,6-Dichloro-4-trifluoromethyl aniline serves as an intermediate for efficient, low-toxic pesticides and herbicides (Zhou Li-shan, 2002).

  • Forensic Science : Acetone as an insulating agent extracts 4-nitro-3-(trifluoromethyl)-aniline from biological material, aiding in its quantification in forensic samples (Shormanov et al., 2016).

  • Optoelectronics and Conductivity Studies : 4-(Phenyldiazenyl)aniline in PVA matrix shows high polarizing efficiency and anisotropic thermal and electrical conductivity, highlighting its potential in optoelectronics (Shahab et al., 2017).

  • Chemical Synthesis : A new method allows for selective trifluoroacetylation of anilines, yielding high yields and offering convenience in chemical synthesis (Prashad et al., 2000).

  • Sensor Technology : Potentiometric sensors based on poly(aniline) leverage the inductive effect of reactive substituents, demonstrating their utility in nonenzymatic glucose sensors (Shoji & Freund, 2001).

Safety And Hazards

4-(Trifluoromethyl)aniline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

Relevant Papers The treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .

properties

IUPAC Name

4-(trifluoromethyl)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIMMLDVSWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060013
Record name 4-(Trifluoromethyl)aniline
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Molecular Weight

161.12 g/mol
Source PubChem
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Product Name

4-(Trifluoromethyl)aniline

CAS RN

455-14-1
Record name 4-(Trifluoromethyl)aniline
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Record name 4-Trifluoromethylaniline
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Record name 4-(Trifluoromethyl)aniline
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Record name Benzenamine, 4-(trifluoromethyl)-
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Record name 4-(TRIFLUOROMETHYL)ANILINE
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Synthesis routes and methods I

Procedure details

A mixture of 400 mg (1.4 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one, 572 mg (4.2 mmol) of ethyl glycinate hydrochloride, 298 mg (3.6 mmol) of sodium bicarbonate, and 10 mL of 95% ethanol was heated to reflux for 6 hours, allowed to cool to room temperature, and poured into 25 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. The organic layers were combined and extracted with six 5 mL portions of 1N HCl. Combination of the aqueous layers and treatment with solid sodium bicarbonate until neutral to pH paper gave a cloudy mixture that was extracted with three 10 mL portions of dichloromethane. The organic layers were combined, dried (MgSO4), and stripped to give a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 160 mg (73% yield) of 4-trifluoromethylaniline.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4.806 g of para-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 13 g of ammonia, 17.9241 g of methanol, and 0.1961 g of n-undecane was heated at 200° C for 5 hrs in an 80 ml Hastelloy shaker tube. After cooling and venting the ammonia, the product mixture was removed. Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture. The remaining solution was diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts as well as potassium fluoride. The ether layer was dried over CaSO4. Vacuum distillation of the ether layer gave 0.55 g of para-aminobenzotrifluoride.
Quantity
4.806 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.4991 g
Type
reactant
Reaction Step One
Quantity
3.103 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0.1961 g
Type
reactant
Reaction Step One
Quantity
17.9241 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
Quantity
180 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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Type
catalyst
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

160 Parts of p-nitrobenzotrifluoride is dissolved in 500 parts of ethanol and 1 part platinum oxide catalyst is added. The mixture is placed in a pressure vessel and hydrogen is added at a temperature of 30° C and a pressure of 13.6 atmospheres. The hydrogen pressure is increased to 34 atmospheres during the course of the reaction, which continues until the hydrogen uptake ceases. The excess hydrogen is removed from the reaction vessel under reduced pressure and the catalyst is removed from the mixture by filtration. The solvent is removed from the filtrate under reduced pressure to give 127 parts (94% yield) of p-aminobenzotrifluoride.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)aniline
Reactant of Route 2
4-(Trifluoromethyl)aniline
Reactant of Route 3
4-(Trifluoromethyl)aniline
Reactant of Route 4
4-(Trifluoromethyl)aniline
Reactant of Route 5
4-(Trifluoromethyl)aniline
Reactant of Route 6
4-(Trifluoromethyl)aniline

Citations

For This Compound
1,380
Citations
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
V Arjunan, T Rani, S Mohan - Journal of Molecular Structure, 2011 - Elsevier
The FTIR and FT-Raman spectra of 2-(trifluoromethyl)aniline (2TFMA) and 3-(trifluoromethyl)aniline (3TFMA) have been recorded in the range 4000–400 and 4000–100 cm −1 , …
Number of citations: 26 www.sciencedirect.com
M Oguz - Tetrahedron, 2022 - Elsevier
A new series of p-tertbutylcalix[4]arenes integrated with isomer trifluoromethyl anilines has been designed as potential anticancer agents. The integration of trifluoromethyl anilines to p-…
Number of citations: 9 www.sciencedirect.com
W Imhof - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… 500 mg ferrocenylcarbaldehyde (2.34 mmol) were dissolved in 20 ml of anhydrous ethanol together with an equimolar amount of 4-trifluoromethyl-aniline (376 mg) and 10 mg of p-…
Number of citations: 1 scripts.iucr.org
RH De Rossi, OD Madoery… - The Journal of Organic …, 1980 - ACS Publications
In the presence of potassium hydroxide in water-Me2SO mixtures, the title compound 2 gives the 1: 1 complex by addition of hydroxide ion to the unsubstituted ring position; kinetic and …
Number of citations: 6 pubs.acs.org
GP Stahly, DR Bell - The Journal of Organic Chemistry, 1989 - ACS Publications
Triethyl (trifluoromethyl) silane and tri-n-butyl (trifluoromethyl) silane were found to react with quiñones by addition to one of the carbonyl carbon atoms, giving dienones containing …
Number of citations: 152 pubs.acs.org
SY Lin, M Hojjat, L Strekowski - Synthetic communications, 1997 - Taylor & Francis
The treatment of 4-(trifluoromethyl)aniline (7) with primary Grignard reagents in ether yields the title products 14 (50–75%). A mechanistic pathway involves a series of fluoride …
Number of citations: 8 www.tandfonline.com
T Schneider, M Fleischmann… - European Journal of …, 2021 - Wiley Online Library
A convenient synthesis of 4‐trifluoromethyl‐quinolines from 1‐trifluoromethyl‐prop‐2‐yne 1‐iminium triflates and anilines in a one‐pot two‐step Michael addition/intramolecular …
MR Ghante, SR Sawant, VK Bhusari… - JPC–Journal of Planar …, 2022 - Springer
This study details the developed high-performance thin-layer chromatographic (HPTLC) method for estimating the active pharmaceutical ingredient of leflunomide and its formulation. …
Number of citations: 0 link.springer.com
KA Zachariasse, A Demeter… - The Journal of Physical …, 2017 - ACS Publications
With 4-fluoro-N,N-dimethylaniline (DMA4F), only a single fluorescence from a locally excited (LE) state is observed, irrespective of solvent polarity, temperature, and excitation …
Number of citations: 10 pubs.acs.org

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